Chlorosulfonylacetyl chloride
Overview
Description
It is a colorless liquid with a pungent odor and is known for its high reactivity and corrosive nature . This compound is used in various chemical reactions and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
Chlorosulfonylacetyl chloride, also known as Acetyl chloride, (chlorosulfonyl)-, is a chemical compound used in the preparation of novel tricyclic benzothiazolo [2,3-c] thiadiazine antagonists of the platelet ADP receptor . It is also used in the N-terminal derivatization of peptides in rapid determination of peptide or protein sequences by matrix-assisted laser desorption ionization mass spectrometry .
Mode of Action
It is known to be involved in the synthesis of novel tricyclic benzothiazolo [2,3-c] thiadiazine antagonists . These antagonists interact with the platelet ADP receptor, which plays a crucial role in platelet aggregation and blood clotting .
Biochemical Pathways
Given its use in the synthesis of platelet adp receptor antagonists , it can be inferred that it may influence the biochemical pathways related to platelet aggregation and blood clotting.
Result of Action
The primary result of the action of this compound is the synthesis of novel tricyclic benzothiazolo [2,3-c] thiadiazine antagonists . These antagonists interact with the platelet ADP receptor, potentially influencing platelet aggregation and blood clotting .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorosulfonylacetyl chloride, can be synthesized through several methods. One common method involves the reaction of acetic acid with chlorosulfonic acid. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained . Another method involves the use of thionyl chloride (SOCl2) as a chlorinating agent, which reacts with acetic acid to produce acetyl chloride, (chlorosulfonyl)- .
Industrial Production Methods
In industrial settings, acetyl chloride, (chlorosulfonyl)-, is produced using large-scale chlorination processes. These processes often involve the use of phosphorus trichloride (PCl3) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction is carried out in specialized reactors designed to handle the corrosive nature of the chemicals involved .
Chemical Reactions Analysis
Types of Reactions
Chlorosulfonylacetyl chloride, undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as water, alcohols, and amines to form corresponding esters, amides, and acids.
Hydrolysis: When exposed to water, it hydrolyzes to form acetic acid and hydrochloric acid.
Acylation Reactions: It is used in Friedel-Crafts acylation reactions to introduce acetyl groups into aromatic compounds.
Common Reagents and Conditions
Common reagents used in reactions with acetyl chloride, (chlorosulfonyl)-, include water, alcohols, amines, and Lewis acids such as aluminum chloride (AlCl3). The reactions are typically carried out under anhydrous conditions to prevent unwanted hydrolysis .
Major Products Formed
The major products formed from reactions with acetyl chloride, (chlorosulfonyl)-, include esters, amides, and acetic acid derivatives. These products are valuable intermediates in organic synthesis and industrial applications .
Scientific Research Applications
Chlorosulfonylacetyl chloride, has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce acetyl groups into various compounds.
Biology: It is employed in the derivatization of peptides and proteins for mass spectrometry analysis.
Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Acetyl chloride: Similar in structure but lacks the chlorosulfonyl group, making it less reactive in certain acylation reactions.
Chloroacetyl chloride: Contains a chloro group instead of the chlorosulfonyl group, resulting in different reactivity and applications.
Sulfonyl chloride: Contains a sulfonyl group instead of the acetyl group, leading to different chemical properties and uses.
Uniqueness
Chlorosulfonylacetyl chloride, is unique due to the presence of both acetyl and chlorosulfonyl groups, which confer high reactivity and versatility in chemical reactions. This dual functionality makes it a valuable reagent in organic synthesis and industrial applications .
Properties
IUPAC Name |
2-chlorosulfonylacetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl2O3S/c3-2(5)1-8(4,6)7/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFSNYMQISXQTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063270 | |
Record name | (Chlorosulphonyl)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow liquid; [Acros Organics MSDS] | |
Record name | Chlorosulfonylacetyl chloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12952 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
4025-77-8 | |
Record name | 2-(Chlorosulfonyl)acetyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4025-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetyl chloride, 2-(chlorosulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004025778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetyl chloride, 2-(chlorosulfonyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (Chlorosulphonyl)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (chlorosulphonyl)acetyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.541 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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